4-(2-Methylthiophenyl)nicotinic acid
Description
4-(2-Methylthiophenyl)nicotinic acid is a nicotinic acid derivative featuring a 2-methylthiophenyl substituent at the 4-position of the pyridine ring. This compound belongs to a broader class of substituted nicotinic acids, which are studied for their roles in medicinal chemistry, enzyme modulation, and intracellular signaling. For instance, nicotinic acid derivatives are known to influence calcium (Ca²⁺) signaling pathways, such as those mediated by NAADP (nicotinic acid adenine dinucleotide phosphate) and TPCs (two-pore channels) .
Properties
IUPAC Name |
4-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKNLRJGZJEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Methylthiophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or receptor functions. For example, nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(4-Methylphenyl)thio]nicotinic Acid (CAS: 955-53-3)
- Structure : Features a 4-methylphenylthio group at the 2-position of nicotinic acid.
- Key Differences : Unlike 4-(2-methylthiophenyl)nicotinic acid, this compound has a sulfur atom linking the aromatic ring to the pyridine core, altering electronic properties and steric interactions.
- Safety Data : Classified as hazardous under GHS guidelines, requiring precautions for inhalation and skin contact .
4-Amino-2-(Trifluoromethyl)nicotinic Acid
- Structure: Contains a trifluoromethyl group at the 2-position and an amino group at the 4-position.
- Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to alkyl or thioether substituents. Such derivatives are often used in drug design for improved pharmacokinetics .
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic Acid (CAS: 2098091-35-9)
- Structure : Combines methoxy, methyl, and trifluoromethyl groups on the pyridine ring.
- Applications : Used in research targeting enzyme inhibition, leveraging the trifluoromethyl group’s electronegativity for binding interactions .
2-(4-Fluorophenoxy)nicotinic Acid (CAS: 872882-89-8)
- Structure: Substituted with a 4-fluorophenoxy group at the 2-position.
- Role in Signaling : Fluorinated aromatic groups are common in bioactive molecules due to their ability to modulate receptor binding and Ca²⁺ signaling pathways .
Data Table: Comparative Analysis of Nicotinic Acid Derivatives
Mechanistic Insights from Related Compounds
- TPC Modulation: Nicotinic acid derivatives like NAADP analogs activate lysosomal TPCs (TPC1/TPC2), triggering Ca²⁺ release from acidic stores. For example, tetrandrine (a bisbenzylisoquinoline alkaloid) inhibits TPCs, suppressing FBS-induced proliferation in cardiac mesenchymal stromal cells (C-MSCs) .
- SOCE Activation: Substituted nicotinic acids can induce store-operated Ca²⁺ entry (SOCE) by depleting ER Ca²⁺ stores.
- ERK1/2 Phosphorylation : Derivatives engaging TPCs (e.g., NAADP analogs) activate ERK1/2 pathways, critical for cell proliferation. Structural variations in substituents (e.g., thioether vs. trifluoromethyl) may alter downstream signaling efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
